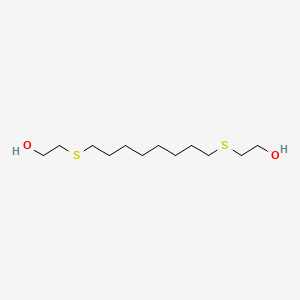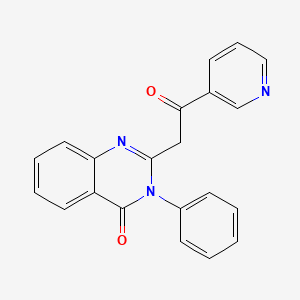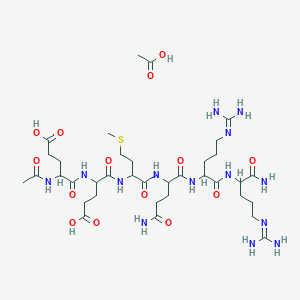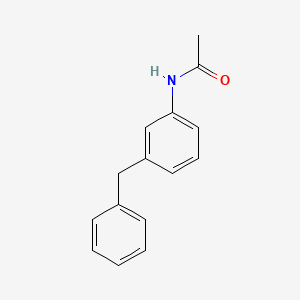![molecular formula C18H15N3O4 B13759228 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline CAS No. 61354-93-6](/img/structure/B13759228.png)
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C18H15N3O4. This compound is known for its unique structure, which includes a quinoline core substituted with a 2,4-dinitrophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline typically involves the condensation of 2,4-dinitrobenzaldehyde with 1-ethyl-1,2-dihydroquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which may be harnessed for therapeutic purposes, such as targeting cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dinitrophenyl)methylene]-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-methyl-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-phenyl-1,2-dihydroquinoline
Uniqueness
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 1-position of the quinoline ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various research applications .
Propiedades
Número CAS |
61354-93-6 |
|---|---|
Fórmula molecular |
C18H15N3O4 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)methylidene]-1-ethylquinoline |
InChI |
InChI=1S/C18H15N3O4/c1-2-19-15(9-7-13-5-3-4-6-17(13)19)11-14-8-10-16(20(22)23)12-18(14)21(24)25/h3-12H,2H2,1H3 |
Clave InChI |
XATSRGCAHHALNI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


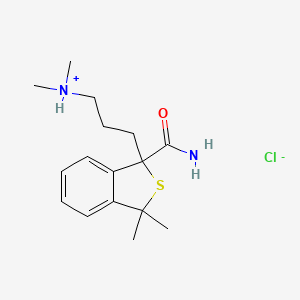

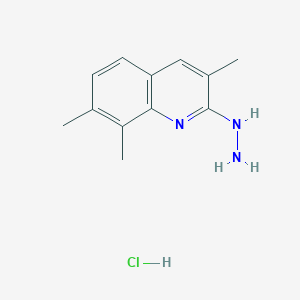
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)

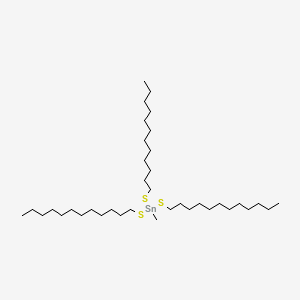

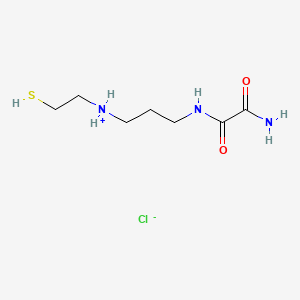
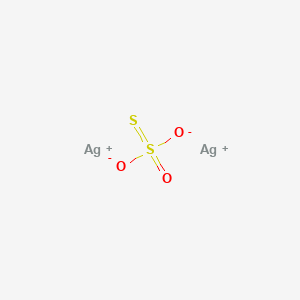
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
